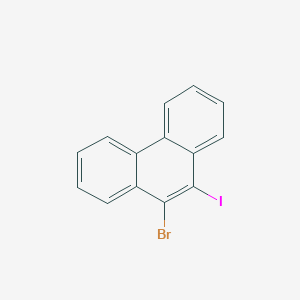

9-Bromo-10-iodophenanthrene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8BrI |

|---|---|

Molecular Weight |

383.02 g/mol |

IUPAC Name |

9-bromo-10-iodophenanthrene |

InChI |

InChI=1S/C14H8BrI/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |

InChI Key |

BIEQVRWHESSXJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 9 Bromo 10 Iodophenanthrene and Its Functionalized Precursors

Strategies for Regioselective Halogenation of Phenanthrene (B1679779)

The introduction of halogen atoms at specific positions on the phenanthrene core is a critical first step in the synthesis of many complex derivatives. The reactivity of phenanthrene typically centers on the 9 and 10 positions, which are more susceptible to electrophilic attack and other transformations compared to other positions on the aromatic rings. wikipedia.orglibretexts.org

Electrophilic Halogenation Approaches

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto aromatic rings. In the case of phenanthrene, direct bromination tends to occur at the 9-position, yielding 9-bromophenanthrene (B47481). wikipedia.orgyoutube.com This reaction can proceed under mild conditions, sometimes without the need for a Lewis acid catalyst, which is typically required for less reactive aromatic compounds like benzene (B151609). chemicalforums.com The increased reactivity of phenanthrene is attributed to the lower loss of resonance energy in the intermediate sigma-complex compared to benzene. chemicalforums.com

The synthesis of di-halogenated phenanthrenes, such as 9-bromo-10-iodophenanthrene, requires a more nuanced approach. Direct iodination of 9-bromophenanthrene can be challenging due to the deactivating effect of the bromine atom and the lower reactivity of iodine as an electrophile.

| Reagent | Product | Position of Substitution | Reference |

| Bromine (Br₂) | 9-Bromophenanthrene | 9 | wikipedia.org |

| N-Bromosuccinimide (NBS) | 9-Bromo-10-phenylanthracene (from 9-phenylanthracene) | 9 | chemicalbook.com |

Oxidative Photocyclization Routes to Halogenated Phenanthrene Scaffolds

An alternative and powerful method for constructing the phenanthrene skeleton, often with inherent regioselectivity, is the Mallory reaction. nih.gov This photochemical process involves the oxidative cyclization of stilbene (B7821643) derivatives. nih.govresearchgate.net By starting with appropriately halogenated stilbenes, it is possible to synthesize halogenated phenanthrenes that might be difficult to access through direct halogenation. The reaction proceeds via the irradiation of a cis-stilbene, which undergoes cyclization to a dihydrophenanthrene intermediate, followed by oxidation to the aromatic phenanthrene. nih.gov Iodine is often used as a catalyst in these reactions, facilitating the oxidation step. nih.govresearchgate.net This method offers a pathway to unsymmetrically substituted phenanthrenes with good functional group tolerance. nih.gov

Functionalization through Trivalent Iodine Reagents

Hypervalent iodine reagents, particularly those in the +3 oxidation state (iodine(III)), have emerged as versatile and environmentally benign tools in organic synthesis. nih.govacs.org These reagents can be used for a variety of transformations, including halogenations and oxidative functionalizations. nih.govacs.org Compounds like (dichloroiodo)arenes and (diacetoxyiodo)benzene (B116549) are powerful oxidizing agents. nih.govacs.orgresearchgate.net For the synthesis of this compound, a strategy could involve the use of an iodine(III) reagent to introduce an iodo group onto a pre-brominated phenanthrene scaffold. The reactivity of these reagents is often compared to that of transition metals, involving processes like oxidative addition and reductive elimination. nih.gov

Advanced Cross-Coupling Reactions for Phenanthrene Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including functionalized phenanthrenes. researchgate.netlibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions

A variety of palladium-catalyzed coupling reactions are applicable to the derivatization of halogenated phenanthrenes. researchgate.netacs.orgacs.orgscispace.comespublisher.com These methods provide access to a wide range of substituted phenanthrenes by coupling aryl halides or triflates with various partners like boronic acids (Suzuki coupling), organostannanes (Stille coupling), organozincs (Negishi coupling), and terminal alkynes (Sonogashira coupling). libretexts.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: Reactivity Trends with Aryl Iodides versus Aryl Bromides

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgyoutube.com This reaction is particularly relevant for the further functionalization of this compound. A key aspect of the Sonogashira coupling is the relative reactivity of the aryl halides. The general trend for reactivity is:

Aryl Iodide > Aryl Bromide > Aryl Chloride libretexts.orgchemicalforums.com

This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. chemicalforums.com This differential reactivity can be exploited for selective functionalization. For a dihalogenated substrate like this compound, the Sonogashira coupling can be directed to occur selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. wikipedia.org

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org However, copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.orgpitt.edunih.gov The choice of ligands on the palladium catalyst can also influence the reactivity, with bulky and electron-rich phosphine (B1218219) ligands often enhancing the efficiency of the coupling, especially for less reactive aryl bromides and chlorides. libretexts.orgchemicalforums.comresearchgate.net

| Catalyst System | Substrate | Key Features | Reference |

| Pd(PPh₃)₂Cl₂ / CuI / Amine | Aryl Iodides/Bromides | Standard conditions, mild | organic-chemistry.org |

| Pd(OAc)₂ or Pd₂(dba)₃ / No Ligand / No Copper / Bu₄NOAc | Aryl Iodides/Bromides | Ligand-, copper-, and amine-free | acs.org |

| Bulky Palladium-Phenanthryl Imidazolium Carbene | Aryl Bromides/Iodides | Copper-free, high yields | nih.gov |

Suzuki and Heck Coupling Variants for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, represent powerful methods for the formation of carbon-carbon bonds, which can be pivotal in the synthesis of functionalized phenanthrene precursors.

The Suzuki-Miyaura coupling offers a versatile route to introduce aryl or other organic moieties at specific positions on the phenanthrene nucleus. For instance, in a related system, 9,10-dibromoanthracene (B139309) has been successfully reacted with various aryl boronic acids in the presence of a palladium(0) catalyst to generate 9,10-diarylanthracenes in good yields. epa.gov A similar strategy could be envisioned for the stepwise or mono-arylation of 9,10-dibromophenanthrene (B99643). By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is plausible to achieve a mono-arylated product, 9-bromo-10-arylphenanthrene. This intermediate could then be a precursor for further transformations. A study on the Suzuki-Miyaura coupling of 3,8-dibromo-1,10-phenanthroline (B9566) demonstrated the efficient formation of a mono-substituted product by activating the second reactant with B-methoxy-9-BBN, a technique that could potentially be adapted for the selective functionalization of dihalophenanthrenes. nasa.gov

The Heck reaction , which couples an unsaturated halide with an alkene, provides another avenue for the functionalization of the phenanthrene core. researchgate.net While direct Heck coupling on this compound is not extensively documented, the reaction has been applied to related systems. For example, the Heck reaction has been utilized in the synthesis of various phenanthrene derivatives. researchgate.netespublisher.comespublisher.com The reaction of a dihalophenanthrene, such as 9,10-dibromophenanthrene, with an alkene under palladium catalysis could potentially lead to mono- or di-substituted products depending on the reaction conditions. The inherent reactivity differences between the C-Br and C-I bonds could be exploited for selective coupling.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions have a long history in organic synthesis and offer a cost-effective alternative to palladium-catalyzed methods for certain transformations. These reactions are particularly relevant for the formation of carbon-heteroatom and carbon-carbon bonds on the phenanthrene scaffold. The use of copper catalysis is often advantageous due to its unique reactivity profile. For instance, copper-catalyzed cross-coupling reactions have been developed for the synthesis of aryl dithiocarbamates and aryl methyl ethers from aryl bromides, showcasing the versatility of this approach. researchgate.netmdpi.com In the context of phenanthrene derivatization, copper catalysis can be employed for selective C-N coupling reactions, even with sterically hindered partners, by using specific ligands like pyrrole-ols. nih.gov

Ullmann-type Reactions in Phenanthrene Synthesis and Derivatization

The Ullmann condensation , a copper-promoted reaction, is a classic method for forming aryl ethers, thioethers, nitriles, and amines. wikipedia.org This reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols have been developed with improved catalysts and milder conditions. wikipedia.org

In the realm of phenanthrene chemistry, Ullmann-type reactions can be employed for the synthesis of 9,10-disubstituted phenanthrenes. For example, the reaction of the anion of 9-phenanthrol with aryl halides like iodobenzene (B50100) and 9-bromophenanthrene has been shown to produce 10-aryl-9-hydroxyphenanthrenes in good yields. researchgate.netnih.gov This demonstrates the feasibility of using an Ullmann-type approach to introduce substituents at the 10-position of a 9-halophenanthrene precursor. The mechanism of these reactions involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The choice of ligand can be crucial for the success of these reactions, with cyclic beta-diketones showing effectiveness in facilitating copper-catalyzed C-N coupling at room temperature. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| 9-Phenanthrol | 9-Bromophenanthrene | CuI, K₂CO₃ | 10-(9-Phenanthrenyl)-9-phenanthrol | ~50% | researchgate.net |

| 9-Aminophenanthrene | Iodobenzene | CuI, K₂CO₃ | 10-Phenyl-9-aminophenanthrene | >75% | researchgate.net |

Halogen Exchange Reactions for Targeted Halogenation

Halogen exchange reactions provide a direct and efficient method for introducing a specific halogen atom into an aromatic system that already contains a different halogen. This strategy is particularly useful for the synthesis of mixed dihalogenated compounds like this compound.

Aromatic Finkelstein Reactions in Phenanthrene Chemistry

The Finkelstein reaction , traditionally an SN2 reaction for alkyl halides, has been adapted for aromatic systems. chemicalbook.com The aromatic Finkelstein reaction allows for the conversion of aryl chlorides and bromides to aryl iodides. chemicalbook.com This transformation is particularly relevant for the synthesis of this compound from a 9,10-dibromophenanthrene precursor.

While uncatalyzed aromatic Finkelstein reactions are difficult, several catalytic systems have been developed. A photo-induced, metal-catalyst-free version of the aromatic Finkelstein reaction has been reported, which proceeds under mild conditions using UV light and sodium iodide in acetonitrile. chemicalbook.com The addition of a catalytic amount of elemental iodine can significantly promote the reaction. chemicalbook.com This method has been shown to be effective for a range of aryl bromides, including polycyclic systems, and represents a greener alternative to metal-catalyzed processes. nih.govchemicalbook.com

Copper-Catalyzed Halogen Exchange Mechanisms

Copper(I) iodide in combination with diamine ligands is a well-established catalyst for the aromatic Finkelstein reaction. chemicalbook.com This copper-catalyzed halogen exchange provides a mild and general method for the conversion of aryl bromides into the corresponding aryl iodides. The reaction tolerates a variety of functional groups. The mechanism is believed to involve an oxidative addition of the aryl bromide to a copper(I) complex, followed by halide exchange and reductive elimination.

Synthesis of Polyhalogenated Phenanthrenequinone (B147406) Derivatives as Intermediates

Polyhalogenated phenanthrenequinone derivatives can serve as valuable intermediates in the synthesis of this compound. These quinones can be synthesized from phenanthrene itself and then subjected to halogenation.

Phenanthrene can be oxidized to 9,10-phenanthrenequinone using various oxidizing agents, such as chromic acid in acetic acid. nasa.gov The reaction mechanism is thought to proceed through the formation of a diol, which is then further oxidized to the diketone. researchgate.net Once formed, 9,10-phenanthrenequinone can be halogenated. For example, bromination of 9,10-phenanthrenequinone with N-bromosuccinimide (NBS) can yield dibrominated derivatives. researchgate.net These halogenated quinones can then potentially be converted to the corresponding dihalophenanthrenes through reduction reactions, providing an alternative route to precursors for this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| Phenanthrene | Chromic acid, Acetic acid | 9,10-Phenanthrenequinone | Not specified | nasa.gov |

| 9,10-Phenanthrenequinone | N-Bromosuccinimide | Dibromo-9,10-phenanthrenequinone | 90% | researchgate.net |

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Crystallographic Studies of Halogenated Phenanthrene (B1679779) Derivatives

Crystallographic studies of phenanthrene and its derivatives provide fundamental insights into their solid-state architecture. The introduction of heavy halogens like bromine and iodine significantly modulates the crystal lattice, driven by a combination of steric effects and specific noncovalent interactions.

The field of crystal engineering focuses on designing solid-state materials by understanding and utilizing noncovalent interactions to control molecular packing. chemrxiv.org For halogenated phenanthrenes, the ability to form multiple crystalline phases, or polymorphs, arises from a delicate balance between various weak interactions. chemrxiv.org Even subtle energetic differences, often less than 2 kJ/mol, can determine which polymorph crystallizes. chemrxiv.org

Halogen atoms significantly influence the solid-state structures of aromatic systems by introducing strong, directional interactions and altering the nature of π-stacking. The enhancement of π-π interactions in rigid organic molecules can sometimes lead to aggregation-caused quenching (ACQ) of luminescence. rsc.orgresearchgate.net However, the unique bent geometry of phenanthrene can suppress excessive π-π stacking between parallel molecules, while its "head-to-head" arrangement can lead to enhanced electron delocalization. rsc.orgresearchgate.net

The presence of bromine and iodine atoms provides sites for potent halogen bonding, which competes with and complements π-stacking. In some polymorphic systems, halogen bonding appears to be the dominant interaction, even at the expense of some π-stacking, indicating its energetic significance. chemrxiv.org Co-crystallization experiments with phenanthrene have demonstrated that C–Br⋯π halogen bonding, along with other interactions, can dictate the final supramolecular architecture. nih.govrsc.org These interactions are highly directional and can lead to complex, anisotropic packing patterns within the crystal lattice. chemrxiv.org

Noncovalent Interactions in 9-Bromo-10-iodophenanthrene Systems

The solid-state structure of this compound is governed by a network of noncovalent interactions. While van der Waals forces and π-π stacking are inherent to the aromatic system, the halogen substituents introduce the highly significant phenomenon of halogen bonding.

A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the Lewis acid) and a nucleophile (the Lewis base). utc.eduelsevierpure.comnih.gov This interaction, denoted as C-X···A (where X is a halogen and A is a Lewis base), arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the halogen atom, opposite to the C-X covalent bond. chemistryviews.orgmdpi.com In this compound, both the bromine and iodine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

A specific and crucial type of halogen bond involves the interaction of the halogen's σ-hole with the π-electron cloud of an aromatic ring. These C-X···π interactions are critical in the self-assembly of halogenated aromatic molecules.

C-I···π Interactions: Iodine, being a large and highly polarizable atom, forms particularly strong halogen bonds. Studies on related systems have shown that C-I···π interactions can be a primary driver in crystal formation. chemrxiv.org For example, in the crystal structure of 1,3,5-tris(iodoethynyl)benzene, iodine atoms interact with nearby alkyne fragments at nearly perpendicular angles, demonstrating the geometric preferences of these bonds. chemrxiv.org

C-Br···π Interactions: Bromine also readily participates in halogen bonding with π systems. In co-crystals of phenanthrene and 1,4-dibromotetrafluorobenzene, C–Br⋯π interactions were identified as key structure-directing forces. nih.govrsc.org The geometry of these interactions is specific, with mean intermolecular distances for halogen-π bonds increasing in the order of Cl < Br < I. nih.gov

The table below summarizes typical geometric parameters for halogen-π interactions based on data from related structures.

| Interaction Type | Donor Atom | Acceptor | Typical Distance (Å) | Typical Angle (C-X···Centroid) |

| Halogen-π Bond | Iodine | π-system | < Sum of vdW radii | Approaching 180° |

| Halogen-π Bond | Bromine | π-system | < 4.35 nih.gov | Approaching 180° |

Halogen bonds (XB) share remarkable similarities with the more widely known hydrogen bonds (HB), but also exhibit key differences.

Similarities:

Directionality: Both interactions are highly directional, with the donor atom (H or X) pointing towards the acceptor. utc.eduelsevierpure.com

Electrostatic and Covalent Nature: Both bonds arise from a combination of electrostatic attraction and a degree of covalent character, involving orbital interactions (e.g., lone pair to σ* orbital). chemistryviews.org

Differences:

Donor Atom: In H-bonding, the donor is a hydrogen atom bonded to an electronegative atom. In halogen bonding, the donor is a halogen atom.

Linearity: Halogen bonds generally exhibit a stronger preference for linearity (a C-X···A angle close to 180°) compared to hydrogen bonds. mdpi.com

Strength Trend: For hydrogen bonds with halide acceptors (D-H···A⁻), the strength typically decreases as the acceptor (A⁻) goes from F⁻ to I⁻. Conversely, the strength of halogen bonds (C-X···A) generally increases down the group, with iodine forming the strongest bonds (C-I > C-Br > C-Cl). nih.govresearchgate.net

Solvent Effects: The competition between hydrogen and halogen bonding can be controlled by solvent polarity. Less polar solvents tend to favor the formation of hydrogen-bonded co-crystals, while more polar solvents can favor halogen-bonded structures. rsc.org

In the context of this compound, these halogen bonds act in concert with other noncovalent forces like π-π stacking and weaker C-H···π interactions rsc.org to create a complex and stable three-dimensional architecture. The relative strengths and geometric preferences of C-I···π, C-Br···π, and π-π interactions ultimately determine the final crystallographic structure.

| Feature | Halogen Bond (C-X···A) | Hydrogen Bond (D-H···A) |

| Donor | Halogen Atom (Cl, Br, I) | Hydrogen Atom |

| Nature | Directional, arises from σ-hole chemistryviews.orgmdpi.com | Directional, arises from bond polarity |

| Strength Trend | Increases with halogen size (I > Br > Cl) researchgate.net | Varies with electronegativity of D and A |

| Geometry | Strong preference for linearity (~180°) mdpi.com | More flexible, can be bent |

| Key Interaction | n → σ* (LUMO of C-X bond) chemistryviews.org | n → σ* (LUMO of D-H bond) |

Halogen Bonding (XB) Phenomena

Role of Electrophilic Regions (σ-holes) and Nucleophilic Acceptors in Halogen Bonding

A key feature of halogen atoms in molecules like this compound is the presence of a "σ-hole". This region of positive electrostatic potential is located on the outermost portion of the halogen atom, along the axis of the C-X (where X is Br or I) covalent bond. This electrophilic region allows the halogen to act as a Lewis acid and engage in highly directional interactions known as halogen bonds (XBs) with nucleophilic (electron-rich) sites on neighboring molecules.

In the context of this compound, both the bromine and iodine atoms possess σ-holes. The iodine atom, being more polarizable, generally forms stronger and more directional halogen bonds compared to bromine. These σ-holes can interact with various nucleophilic acceptors present in the crystal lattice. While a specific crystal structure for this compound is not detailed in the provided search results, studies on analogous halogenated phenanthrene derivatives provide valuable insights. For instance, in the crystal structure of (Z)-10-(bromoiodomethylene)phenanthren-9(10H)-one, a distinct C—I···O halogen bond is observed with a distance of 3.110(1) Å, which is significantly shorter than the sum of the van der Waals radii of iodine and oxygen (3.50 Å) elsevierpure.com. This interaction demonstrates the capacity of iodine on a phenanthrene framework to act as a potent halogen bond donor. The C-I···O angle in this case is 167°, highlighting the high directionality of the halogen bond elsevierpure.com.

In a hypothetical crystal lattice of this compound, the π-system of an adjacent phenanthrene ring could serve as a nucleophilic acceptor for the iodine or bromine atom of another molecule, leading to I···π or Br···π halogen bonds. Theoretical investigations on bromo- and iodo-pentafluorobenzene have shown that such σ-hole···π interactions are significant in the formation of molecular dimers rsc.org.

Table 1: Comparison of Halogen Bond Donor Properties

| Halogen Atom | Polarizability (ų) | Electronegativity (Pauling Scale) | Typical Halogen Bond Strength |

| Bromine (Br) | 4.77 | 2.96 | Moderate |

| Iodine (I) | 7.1 | 2.66 | Strong |

This table provides a general comparison of the properties of bromine and iodine relevant to their ability to form halogen bonds.

Aromatic π-π Stacking Interactions in Crystalline Environments

The planar and electron-rich nature of the phenanthrene core in this compound makes it highly susceptible to π-π stacking interactions. These non-covalent forces are fundamental to the stabilization of the crystal structures of many polycyclic aromatic hydrocarbons. In the crystal structure of 9,10-dibromophenanthrene (B99643), molecules are reported to form face-to-face slipped π–π stacking interactions with an interplanar distance of 3.544 (3) Å researchgate.net. Similarly, in a related anthracene (B1667546) derivative, 9,10-bis(iodoethynyl)anthracene, offset π–π stacking of neighboring anthracene moieties contributes to the formation of a two-dimensional supramolecular structure nih.gov.

Table 2: Parameters of π-π Stacking Interactions in Related Aromatic Systems

| Compound | Stacking Type | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) |

| 9,10-Dibromophenanthrene | Face-to-face slipped | 3.544 (3) | - |

| 9,10-Diiodophenanthrene | Face-to-face slipped antiparallel | 3.499 (7) | - |

| 9,10-bis(phenylethynyl)anthracene | Offset stacking | 3.405 | - |

This table presents data from related compounds to illustrate typical parameters of π-π stacking interactions.

C-H···π Hydrogen Bond Networks and Their Contribution to Assembly

In addition to halogen bonding and π-π stacking, C-H···π hydrogen bonds are expected to play a significant role in the supramolecular assembly of this compound. In these interactions, a hydrogen atom attached to a carbon atom of one molecule acts as a weak acid, interacting with the electron-rich π-cloud of an adjacent phenanthrene ring.

Cooperative Effects and Supramolecular Synthon Design in Halogenated Systems

The design of functional supramolecular materials hinges on the predictable and controlled assembly of molecular components through reliable intermolecular interactions, often referred to as supramolecular synthons. In halogenated systems like this compound, the interplay between different non-covalent forces can lead to cooperative effects, where the strength of one interaction is enhanced by the presence of another.

The concept of supramolecular synthons can be extended beyond simple hydrogen bonding to include halogen bonding and other directional interactions. The formation of these synthons is driven by local electrostatic complementarity between electrophilic and nucleophilic regions on interacting molecules bgu.ac.il. In this compound, the electrophilic σ-holes on the bromine and iodine atoms and the nucleophilic π-system of the phenanthrene ring constitute the key components for the formation of halogen-bond-based synthons.

Cooperative effects can arise when multiple interactions work in concert. For example, a halogen bond between two molecules can pre-organize them in a way that optimizes a subsequent π-π stacking interaction. Conversely, the dispersion forces from π-π stacking can bring molecules into close enough proximity to facilitate the formation of weaker C-H···π or halogen bonds. Understanding and harnessing these cooperative effects is a frontier in crystal engineering, enabling the design of complex and robust supramolecular architectures from relatively simple halogenated building blocks researchgate.net. The strategic placement of both a bromine and an iodine atom on the phenanthrene core of this compound provides a versatile platform for exploring these cooperative phenomena and for the rational design of novel solid-state materials.

Spectroscopic and Photophysical Investigations of Excited States

Electronic Absorption and Emission Characteristics in Relation to Molecular Structure

The electronic absorption and emission spectra of 9-Bromo-10-iodophenanthrene are governed by the π-conjugated system of the phenanthrene (B1679779) core, with modifications imposed by the bromo and iodo substituents. The absorption spectrum is expected to be similar to that of phenanthrene, characterized by transitions to the S1 (¹Lb) and S2 (¹La) states. However, the presence of halogens typically induces a bathochromic (red) shift in the absorption and emission bands due to the extension of the π-system and the electron-donating nature of the halogens through the resonance effect.

The molecular structure, with the bulky bromine and even larger iodine atoms at the sterically hindered 9- and 10-positions, influences the planarity of the phenanthrene ring. This can affect the extent of π-conjugation and, consequently, the energy of the electronic transitions. The absorption and fluorescence spectra of phenanthrene derivatives are sensitive to the position and nature of substituents.

Table 1: Expected Electronic Absorption and Emission Properties of this compound

| Property | Expected Characteristic | Rationale |

| Absorption Maxima (λabs) | Red-shifted compared to phenanthrene | Halogen substitution extends π-conjugation. |

| Molar Absorptivity (ε) | Potentially altered | Changes in transition dipole moment. |

| Emission Maxima (λem) | Red-shifted fluorescence | Stabilization of the excited state. |

| Fluorescence Quantum Yield (Φf) | Significantly reduced | Enhanced intersystem crossing due to heavy-atom effect. |

| Stokes Shift | Moderate | Typical for rigid aromatic hydrocarbons. |

Excited State Dynamics and Radiative/Non-Radiative Decay Pathways

Upon photoexcitation, this compound can undergo several de-excitation processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The presence of both bromine and iodine atoms dramatically accelerates the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).

The lifetime of the first excited singlet state (S₁) of this compound is expected to be significantly shorter than that of unsubstituted phenanthrene. This is a direct consequence of the enhanced spin-orbit coupling induced by the heavy bromine and iodine atoms, which provides an efficient pathway for depopulating the S₁ state via intersystem crossing. The rate of ISC is known to increase with the atomic number of the halogen substituent. Therefore, the combined effect of bromine and iodine will lead to a very rapid S₁ → T₁ transition, quenching the fluorescence.

Photoinduced electron transfer (PET) can occur when an excited molecule interacts with an electron donor or acceptor. In the context of this compound, its electron-accepting or -donating properties in the excited state would determine its potential for PET. Halogenated aromatic compounds can act as electron acceptors in the presence of suitable donors. The efficiency of PET is governed by the free energy change of the reaction, which depends on the oxidation and reduction potentials of the donor and acceptor, respectively, and the excitation energy. Halogen bonding can also play a role in mediating photoinduced electron transfer processes. nih.govnih.gov

Electronic energy transfer (EET) is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur via two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, which is a short-range process requiring orbital overlap. The efficiency of EET depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. This compound, with its distinct absorption and emission properties, could potentially participate in EET processes as either a donor or an acceptor in appropriate systems.

Phosphorescence Behaviors and Heavy-Atom Effects

The most prominent photophysical feature of this compound is its expectedly strong phosphorescence, which is a direct result of the internal heavy-atom effect. researchgate.netuef.fi The heavy bromine and, more significantly, iodine atoms enhance spin-orbit coupling, which facilitates the formally spin-forbidden transitions of intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀). st-andrews.ac.uk

The rate of phosphorescence (kp) is significantly increased, and the phosphorescence lifetime (τp) is consequently shortened compared to non-halogenated analogues. The heavy-atom effect is generally proportional to the fourth power of the atomic number of the heavy atom, making iodine a much more effective promoter of phosphorescence than bromine. st-andrews.ac.uk

Table 2: Influence of Halogen Substitution on Phosphorescence Properties

| Compound | Halogen(s) | Expected Phosphorescence Intensity | Expected Phosphorescence Lifetime |

| Phenanthrene | None | Very weak | Long |

| 9-Bromophenanthrene (B47481) | Br | Moderate | Shorter |

| 9-Iodophenanthrene | I | Strong | Much shorter |

| This compound | Br, I | Very Strong | Very short |

Modulation of Phosphorescence by Intermolecular Interactions in Crystalline States

In the solid state, the phosphorescence properties of this compound can be further modulated by intermolecular interactions within the crystal lattice. nih.gov Specific crystal packing can lead to the formation of halogen bonds (C-I···π, C-Br···π), π-π stacking, and C-H···π interactions. nih.govoup.com These interactions can influence the molecular conformation and the electronic coupling between adjacent molecules, thereby affecting the radiative and non-radiative decay pathways of the triplet state.

Halogen bonding, in particular, has been shown to be a powerful tool for constructing supramolecular assemblies and can significantly impact the phosphorescence of organic materials. nih.govoup.comchemistryviews.org By directing the crystal packing, halogen bonds can create specific arrangements that enhance phosphorescence by suppressing non-radiative decay channels and promoting radiative T₁ → S₀ transitions. The formation of cocrystals with other aromatic systems can also be used to tune the phosphorescence properties. nih.gov

Enhancement of Singlet-to-Triplet Intersystem Crossing due to Heavy Atoms (Br, I)

The presence of bromine and iodine atoms at the 9 and 10 positions of the phenanthrene core is expected to have a profound impact on the rate of intersystem crossing (ISC), the non-radiative transition of an excited electron from a singlet state (S₁) to a triplet state (T₁). This phenomenon, known as the heavy atom effect, arises from enhanced spin-orbit coupling. The large nuclear charge of heavy atoms increases the interaction between the electron's spin and its orbital angular momentum, which facilitates the formally spin-forbidden singlet-to-triplet transition.

In this compound, both bromine and iodine contribute to this effect, with iodine being the heavier and thus more influential atom. The increased rate of intersystem crossing in this compound would lead to a higher triplet quantum yield (ΦT) and a corresponding decrease in the fluorescence quantum yield (Φf). This is because the rapid population of the triplet state provides a competitive de-excitation pathway that outpaces fluorescence emission from the singlet state.

The expected photophysical consequences for this compound, when compared to unsubstituted phenanthrene, are summarized in the table below. The values for related halogenated systems suggest a significant increase in the intersystem crossing rate constant (kISC).

| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Intersystem Crossing Quantum Yield (ΦT) | Fluorescence Lifetime (τf) | Phosphorescence Lifetime (τp) | kISC (s-1) |

|---|---|---|---|---|---|---|

| Phenanthrene | ~0.14 | ~0.11 | ~0.86 | ~60 ns | ~3.4 s | ~1.4 x 107 |

| 9-Bromophenanthrene | Decreased | Increased | Increased | Decreased | Decreased | Increased |

| 9-Iodophenanthrene | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| This compound (Expected) | Very Low | High | Near Unity | Very Short | Short | Very High |

Computational studies on halogenated phenanthrenes support these expectations, indicating that halogenation, particularly with bromine, can reduce the HOMO-LUMO gap and increase electronegativity, thereby influencing the molecular orbitals involved in electronic transitions. consensus.app The position of the halogen substituents is also critical. In some systems, the placement of iodine atoms at specific positions has been shown to be more effective at enhancing intersystem crossing than at other positions. rsc.orgnih.gov For this compound, the proximity of the two heavy atoms on the central ring of the phenanthrene core would likely lead to a very efficient population of the triplet state.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena in Conjugated Systems

The emission behavior of fluorophores in the aggregated state can differ significantly from their behavior in dilute solutions. Two opposing phenomena are typically observed: Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).

Aggregation-Caused Quenching (ACQ) is the more common phenomenon, where the fluorescence intensity of a chromophore decreases upon aggregation. This is often due to the formation of non-emissive excimers or aggregates, where strong π-π stacking interactions lead to non-radiative decay pathways. For many planar aromatic molecules like phenanthrene, ACQ is the expected behavior.

Aggregation-Induced Emission (AIE) , in contrast, is a phenomenon where a molecule that is weakly or non-emissive in solution becomes highly luminescent upon aggregation. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. By locking the molecule into a specific conformation, non-radiative decay channels are blocked, leading to an enhancement of the radiative decay (fluorescence).

For this compound, the planarity of the phenanthrene core would suggest a tendency towards ACQ due to potential π-π stacking in the solid state or in aggregates. However, the bulky bromine and iodine substituents at the 9 and 10 positions could introduce steric hindrance that prevents close co-facial packing of the phenanthrene rings. This steric hindrance could potentially lead to a frustrated packing arrangement in the aggregated state, which might inhibit the formation of non-emissive excimers.

While there is no specific experimental data on the AIE or ACQ behavior of this compound, we can consider the properties of related molecules. For instance, the introduction of bulky groups to a fluorophore core is a common strategy to induce AIE. In some cases, halogen atoms can participate in halogen bonding, which can influence the molecular packing in the solid state and thus the emission properties. The crystal structure of a related compound, (Z)-10-(bromoiodomethylene)phenanthren-9(10H)-one, reveals the presence of intermolecular C-I…O halogen bonds that dictate the crystal packing. mahidol.ac.th

The interplay between the planar aromatic core, which favors ACQ, and the bulky, polarizable halogen substituents, which could induce AIE through steric effects and specific intermolecular interactions, makes the aggregation behavior of this compound a subject of interest for further investigation. A comparative overview of the factors influencing AIE and ACQ is presented in the table below.

| Phenomenon | Behavior in Dilute Solution | Behavior in Aggregate/Solid State | Common Molecular Features | Underlying Mechanism |

|---|---|---|---|---|

| Aggregation-Caused Quenching (ACQ) | High Emission | Low or No Emission | Planar, rigid aromatic systems | π-π stacking leading to excimer formation and non-radiative decay |

| Aggregation-Induced Emission (AIE) | Low or No Emission | High Emission | Molecules with rotatable groups (e.g., phenyl rings) | Restriction of intramolecular motions (RIM) in the aggregated state, blocking non-radiative decay pathways |

Given the structure of this compound, it is plausible that it could exhibit either ACQ due to the aromatic core or potentially AIE characteristics if the steric hindrance from the halogens is significant enough to disrupt π-π stacking and restrict intramolecular vibrations in a favorable manner. Experimental studies on the solid-state emission and the photophysical properties in aggregated media would be necessary to definitively characterize its behavior.

Theoretical and Computational Studies of 9 Bromo 10 Iodophenanthrene

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 9-Bromo-10-iodophenanthrene.

Calculation of Molecular Electrostatic Potential and σ-Holes

The molecular electrostatic potential (MEP) is a key descriptor of a molecule's reactivity, indicating regions prone to electrophilic and nucleophilic attack. For halogenated aromatic compounds, the MEP is particularly insightful for understanding halogen bonding. A region of positive electrostatic potential, known as a σ-hole, can form on the outermost portion of a halogen atom along the axis of its covalent bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the halogen.

The magnitude of the σ-hole is influenced by the polarizability and electronegativity of the halogen atom. nih.gov Generally, the positive potential of the σ-hole increases with the increasing atomic number of the halogen, making iodine a strong halogen bond donor. arxiv.org For instance, in related halobenzene molecules, the σ-hole is visualized as a positive region on a predominantly negative MEP isosurface. nih.gov The strength and directionality of these σ-holes are critical in directing intermolecular interactions, such as halogen bonds. nih.govnih.gov The presence of a σ-hole does not solely guarantee an attractive electrostatic interaction; a comprehensive analysis of the entire charge distribution is necessary for a complete understanding. uniovi.es

Table 1: Factors Influencing σ-Hole Characteristics

| Factor | Influence on σ-Hole |

| Halogen Identity | More positive VS,max for heavier halogens (I > Br > Cl) due to higher polarizability and lower electronegativity. nih.govarxiv.org |

| Substituent Effects | Electron-withdrawing groups on the aromatic ring can enhance the positive potential of the σ-hole. |

| Molecular Geometry | The directionality of the covalent bond dictates the location of the σ-hole. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electron Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

DFT calculations are widely used to determine the energies of these orbitals and their spatial distribution. researchgate.net For polycyclic aromatic hydrocarbons (PAHs), the HOMO-LUMO gap tends to decrease as the size of the conjugated system increases. frontiersin.org However, the specific arrangement of atoms and the presence of substituents can significantly influence the gap. frontiersin.org The distribution of electron density in the HOMO and LUMO indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively. researchgate.net

Table 2: Significance of Frontier Orbitals

| Orbital | Significance |

| HOMO | Represents the ability to donate an electron. Higher energy indicates a better electron donor. researchgate.net |

| LUMO | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netfrontiersin.org |

Quantum Chemical Descriptors for Halogen Bonding Strength and Directionality

Quantum chemical calculations provide a suite of descriptors to quantify the strength and directionality of halogen bonds. Beyond the MEP and σ-hole analysis, these descriptors offer a more nuanced understanding of these interactions. The distance between the halogen atom (the halogen bond donor) and the electron-donating atom (the halogen bond acceptor) is a primary indicator of bond strength, with shorter distances than the sum of the van der Waals radii suggesting a significant interaction. elsevierpure.com

The angle of the halogen bond, typically close to 180°, reflects its high directionality. elsevierpure.com For example, in a related crystal structure, a C-I···O angle of 167° was observed, highlighting the strong directional nature of the halogen bond. elsevierpure.com The IUPAC defines a halogen bond as a net attractive interaction between an electrophilic region on a halogen and a nucleophilic region on another entity. nih.gov

Advanced Ab Initio Methods and Excited State Calculations

To achieve higher accuracy in describing the electronic properties and behavior of this compound, more sophisticated computational methods are employed.

Higher-Level Computational Approaches (e.g., MP2, CCSD(T)) for Interaction Energies

For a more precise quantification of non-covalent interaction energies, such as those involved in halogen bonding, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often necessary. rsc.org These methods provide benchmark-quality data against which less computationally expensive methods like DFT can be compared. rsc.orgresearchgate.net

The CCSD(T) method, often considered the "gold standard" in quantum chemistry, is particularly reliable for calculating accurate interaction energies. rsc.orgresearchgate.net By extrapolating the results to the complete basis set (CBS) limit, researchers can obtain highly accurate theoretical values for the interaction energies of molecular complexes. rsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules and predicting their optical properties. rsc.orguci.edu It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and can provide insights into the nature of electronic transitions, such as HOMO-LUMO transitions. nih.gov

The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. nih.govresearchgate.net For instance, range-separated functionals have shown improved performance for certain types of excited states. researchgate.net TD-DFT can be used to simulate the dynamics of excited states, providing a theoretical window into processes that occur on ultrafast timescales following photoexcitation. nih.gov This is particularly relevant for understanding the photophysical properties of aromatic compounds like this compound.

Investigation of Spin-Orbit Coupling Effects in Halogenated Systems

The presence of heavy atoms like bromine and particularly iodine in the phenanthrene (B1679779) scaffold is predicted to induce significant spin-orbit coupling (SOC) effects. SOC is a relativistic interaction that couples the electron's spin angular momentum with its orbital angular momentum. This coupling is crucial as it facilitates intersystem crossing (ISC) between singlet and triplet excited states, a process that is formally forbidden in lighter molecules.

Theoretical investigations into related systems, such as halogenated naphthalenes and phenanthrenes, have established that the magnitude of SOC, and consequently the rate of ISC, increases significantly with the atomic number of the halogen substituent. This is commonly referred to as the "heavy-atom effect." Studies have shown that the rate of phosphorescent decay, which depends on SOC, varies with the square of the atomic spin-orbit coupling factor of the attached halogen. Current time information in Pasuruan, ID. For this compound, the iodine atom, being heavier than bromine, is expected to dominate the SOC effects.

Computational studies on halogenated aromatic compounds often employ methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to calculate the SOC matrix elements between singlet (S) and triplet (T) states. unito.it For instance, in studies of halogen-bonded complexes, it was found that the spin-orbit coupling between the singlet and triplet π → π* states is significantly increased upon the formation of a halogen bond, which would be a relevant intermolecular interaction for this compound. unito.it This increased SOC is expected to accelerate the S₁ → T₁ intersystem crossing. unito.it

A recent computational study on various halogenated phenanthrene derivatives (substituents F, Cl, and Br) highlighted how halogenation impacts electronic properties. koyauniversity.orgconsensus.app Although this study did not include iodine, it demonstrated that halogenation reduces the HOMO-LUMO gap and alters the charge distribution on the phenanthrene core, which in turn influences the molecular orbitals involved in electronic transitions and their coupling. koyauniversity.orgconsensus.app Extrapolating from these findings, the combined effect of bromine and iodine in this compound would lead to even more pronounced changes in electronic structure and stronger SOC compared to its mono-halogenated counterparts.

Table 1: Comparison of Atomic Spin-Orbit Coupling Factors for Relevant Halogens

| Halogen | Atomic Number | Spin-Orbit Coupling Factor (ζ) in cm⁻¹ |

| Chlorine (Cl) | 17 | 587 |

| Bromine (Br) | 35 | 2460 |

| Iodine (I) | 53 | 5060 |

| This table presents generalized atomic SOC factors to illustrate the trend of the heavy-atom effect. |

Modeling of Solvation Effects on Intermolecular Interactions and Stability

The stability and intermolecular interactions of this compound in solution are significantly influenced by the surrounding solvent molecules. Computational modeling of these solvation effects is crucial for understanding its behavior in different chemical environments.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach allows for the calculation of how the solvent polarity affects the molecule's geometric and electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov For a molecule like this compound, with a significant dipole moment arising from the different electronegativities of bromine and iodine, the solvent polarity is expected to have a substantial impact on its stability and reactivity. nih.gov

For a more detailed understanding of specific solute-solvent interactions, explicit solvation models are employed. In these models, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the direct investigation of interactions like hydrogen bonding or, more relevantly for this compound, halogen bonding between the iodine or bromine atoms and solvent molecules. acs.org Co-solvent molecular dynamics (MD) simulations, for example, can be used to map the interaction sites and preferences of halogenated compounds in a mixed solvent environment. acs.org

Symmetry-Adapted Perturbation Theory (SAPT) combined with DFT can be used to decompose the total interaction energy between the solute and solvent molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. jyu.fi Studies on perhalogenated benzene (B151609) clusters have shown that for heavier halogens like bromine and iodine, dispersion and exchange interactions are the primary drivers dictating equilibrium geometries. jyu.fi The interaction energies were found to increase significantly from fluorine to iodine, highlighting the importance of accurately modeling these forces. jyu.fi

Table 2: Illustrative Solvatochromic Effects on Absorption Maxima for a Related Halogenated Aromatic System Data below is hypothetical and for illustrative purposes to show expected trends.

| Solvent | Dielectric Constant (ε) | Predicted Absorption Max. (λmax) in nm |

| n-Hexane | 1.88 | 350 |

| Toluene | 2.38 | 354 |

| Dichloromethane | 8.93 | 358 |

| Acetonitrile | 37.5 | 362 |

| This table illustrates the expected red shift (bathochromic shift) in the absorption spectrum of a polarizable molecule like this compound with increasing solvent polarity. |

Predictive Modeling for Self-Assembly and Crystal Structures (e.g., Lattice Monte Carlo Method)

Predicting the self-assembly behavior and resulting crystal structure of this compound is a complex task that relies on understanding the dominant intermolecular forces. The key interactions governing the crystal packing of halogenated aromatic molecules are π-π stacking, van der Waals forces, and, most importantly, halogen bonds (XBs). rsc.orgrsc.org

Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a heteroatom or the π-system of an adjacent molecule. jyu.fi In the case of this compound, several types of halogen bonds are conceivable: C-I···I-C, C-Br···Br-C, C-I···Br-C, and C-I/Br···π interactions. Due to the higher polarizability and larger σ-hole of iodine compared to bromine, C-I···X interactions are expected to be stronger and more influential in directing the crystal packing. The interplay between these directional halogen bonds and the less directional π-π stacking interactions will ultimately determine the final crystal structure. rsc.org

The Lattice Monte Carlo (LMC) method is a powerful simulation technique for predicting crystal structures and phase behavior. In an LMC simulation, molecules are placed on a lattice, and their positions and orientations are systematically changed according to a set of rules that minimize the total energy of the system. The energy is calculated using a force field or an Ising-type Hamiltonian that accounts for the various intermolecular interactions. By simulating the system at different temperatures, one can predict the most stable crystal packing arrangement and study order-disorder transitions. For complex molecular systems, this method can explore a vast conformational and packing space to identify low-energy, stable crystal structures.

The self-assembly of phenanthrene derivatives into various nanostructures like nanosheets, nanotubes, and nanospheres has been demonstrated, with the final morphology being highly dependent on intermolecular interactions and processing conditions. acs.org For this compound, the strong and directional nature of iodine-mediated halogen bonds could be exploited in crystal engineering to create highly ordered supramolecular architectures. rsc.org

Table 3: Common Intermolecular Interactions in Halogenated Aromatic Crystals

| Interaction Type | Description | Expected Role in this compound |

| Halogen Bond (C-I···X) | A directional interaction involving the electrophilic σ-hole on the iodine atom. | Likely the dominant directional force, guiding the primary assembly motif. |

| Halogen Bond (C-Br···X) | A weaker directional interaction involving the bromine atom. | A secondary directional force, potentially leading to more complex packing. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Contributes significantly to the overall cohesive energy of the crystal. |

| Dispersion Forces | Weak, non-directional attractive forces arising from temporary fluctuations in electron density. | Provides general cohesion within the crystal lattice. |

Reactivity and Derivatization Pathways of 9 Bromo 10 Iodophenanthrene

Stereospecific Transformations Involving Halogenated Phenanthrenes

Halogenated phenanthrenes are valuable precursors in transformations where the stereochemical outcome is precisely controlled. One of the key areas where this is demonstrated is in the synthesis of P-stereogenic compounds, which are chiral phosphorus compounds of significant interest as ligands in asymmetric catalysis. nih.gov The configurational stability of products like P-stereogenic secondary phosphine (B1218219) oxides (SPOs) allows for their separation into enantiomers through methods like classical resolution or HPLC with a chiral support. nsf.gov

Transformations of enantiopure P-stereogenic SPOs, which can be derived from halogenated aromatics, proceed stereospecifically. For instance, the alkylation of metalated SPOs, a variant of the Michaelis–Becker reaction, is a known method for creating P-stereogenic tertiary phosphine oxides. nih.gov The reaction of an enantiopure SPO with an aldehyde can create a new carbon stereocenter with high diastereoselectivity. nih.gov These transformations typically proceed with either retention or inversion of the configuration at the phosphorus center, depending on the reaction mechanism. The use of chiral auxiliaries is a common strategy to control the configuration at the phosphorus atom during the synthesis of SPOs from precursors like dihalophenanthrenes. nsf.gov

Functional Group Interconversions at Halogenated Positions (e.g., Carbon-Oxygen Bond Formation)

The distinct reactivity of the iodine and bromine substituents in 9-Bromo-10-iodophenanthrene allows for selective functional group interconversions. The C-I bond is generally more reactive than the C-Br bond in metal-catalyzed cross-coupling reactions, enabling sequential functionalization.

A primary example of functional group interconversion is the formation of carbon-carbon and carbon-heteroatom bonds. While direct carbon-oxygen bond formation is a fundamental transformation, related interconversions such as carbon-phosphorus bond formation are well-documented for similar dihalogenated aromatic systems. For instance, in a process analogous to what could be applied to this compound, 9,10-dibromoanthracene (B139309) can be selectively mono-lithiated and then reacted with chlorodiphenylphosphane to yield a bromo-diphenylphosphanyl derivative. researchgate.net This phosphine can then be oxidized to the corresponding phosphine oxide, demonstrating a C-Br to C-P to C-P=O transformation sequence. researchgate.net

The table below outlines typical conditions for such transformations, highlighting the sequential nature possible with substrates like this compound.

| Transformation | Reagents/Catalyst | Typical Conditions | Selectivity |

| Iodine-selective Coupling | Palladium or Copper catalyst, Nucleophile (e.g., boronic acid, amine, alkoxide) | Mild conditions (e.g., lower temperature) | Preferential reaction at the C-I position |

| Bromine-selective Coupling | Palladium or Nickel catalyst, Nucleophile | Harsher conditions (e.g., higher temperature, stronger ligands) | Reaction at the C-Br position after C-I functionalization |

| Phosphorylation | 1. n-Butyllithium 2. Chlorodiphenylphosphane | Diethyl ether, in situ reaction | Mono-substitution |

| Oxidation to Phosphine Oxide | H₂O₂·(H₂N)₂C=O | Mild oxidizing conditions | Quantitative conversion of phosphine to phosphine oxide researchgate.net |

Mechanisms of Metal-Catalyzed Reductive Elimination and Halide Exchange

Metal-catalyzed reactions are central to the functionalization of this compound. These processes, including halide exchange and cross-coupling, often proceed via a catalytic cycle involving oxidative addition, potential ligand/halide exchange, and reductive elimination. frontiersin.org

Reductive Elimination: This is typically the final step in a cross-coupling cycle, where a new bond is formed, and the product is released from the metal center, regenerating the catalyst. For an organometallic complex containing the phenanthrenyl group and another group to be coupled (e.g., an aryl or alkyl group), reductive elimination would form the C-C or C-heteroatom bond. The ease and selectivity of this step can be influenced by the nature of the halide still present on the metal complex. nih.gov Studies on gold(III) complexes, for example, show that the strength of the metal-halide bond (Au-I < Au-Br < Au-Cl) dictates the selectivity of reductive elimination, with C-I bond formation being highly favored over other pathways when iodide is the ligand. nih.gov

Halide Exchange (Finkelstein Reaction): This reaction allows for the conversion of one aryl halide to another (e.g., Ar-Br to Ar-I). For a substrate like this compound, this is less common, but the underlying mechanism is relevant. The process is often catalyzed by copper(I) or nickel(0) complexes. frontiersin.orgresearchgate.net The generally accepted mechanism involves:

Oxidative Addition: The aryl halide (Ar-X) adds to the low-valent metal catalyst (M) to form an Ar-M-X complex.

Halide Exchange: The halide on the metal (X) is exchanged with a halide from the salt used in the reaction (Y⁻), forming Ar-M-Y.

Reductive Elimination: The new aryl halide (Ar-Y) is eliminated, regenerating the metal catalyst (M). frontiersin.org

The driving force for this equilibrium-driven process is often the precipitation of the resulting metal salt. frontiersin.org

| Mechanistic Step | Description | Influencing Factors |

| Oxidative Addition | The C-X bond of the phenanthrene (B1679779) cleaves and adds to the metal center. | Metal (Ni, Pd, Cu), Ligands, C-X bond strength (C-I > C-Br) frontiersin.org |

| Halide Exchange | The halide ligand on the metal center is swapped with a halide from the reaction medium. | Halide concentration, Solubility of resulting metal salts frontiersin.orgresearchgate.net |

| Reductive Elimination | Two ligands on the metal center are coupled, forming a new bond and reducing the metal's oxidation state. | Metal-ligand bond strengths, Steric hindrance nih.gov |

Role of Halogenated Phenanthrenes as Ligands or Reagents in Catalysis

While often viewed as substrates, halogenated phenanthrenes and their derivatives can also play roles as ligands or reagents within a catalytic process. After an initial functionalization, for example, the introduction of a phosphine group, the resulting phosphinyl-halophenanthrene can act as a ligand for a transition metal. The remaining halogen atom can then participate in a subsequent intramolecular reaction or serve as a reactive site for further modification.

Enzymatic halogenation provides an interesting parallel for how ligands control reactivity. In flavin-dependent halogenases, the binding of ligands like NADP⁺ and the substrate is crucial for activating the enzyme and ensuring the catalytic cycle proceeds efficiently. nih.govnih.gov This highlights a fundamental principle: the coordination environment, whether in an enzyme or a synthetic metal complex, dictates catalytic precision. A halogenated phenanthrene, as part of a larger ligand structure, could sterically and electronically influence a metal center, guiding the outcome of a catalytic reaction.

Reactivity in the Formation of P-Stereogenic Phosphine Oxides

The synthesis of P-stereogenic phosphine oxides is a significant application demonstrating the specific reactivity of halogenated aromatics. These compounds are valuable as chiral ligands and building blocks. nih.govnsf.gov Recent advancements have shown that P-stereogenic phosphine oxides can be synthesized via a direct visible-light-induced C-P bond-forming reaction under mild, air-stable conditions, even without a transition metal or photoredox catalyst. nih.govresearchgate.netrsc.org

The reaction typically involves the coupling of a chiral secondary phosphine oxide, such as (R)-tert-butyl(phenyl)phosphine oxide, with a heteroaryl halide. researchgate.net While direct examples using this compound are not prominent, the principles are applicable. The higher reactivity of the C-I bond would likely allow for selective phosphinylation at the 10-position under these or similar conditions. DFT calculations suggest that the mechanism can involve the formation of a diradical intermediate following single electron transfer under visible light irradiation. nih.gov The reaction proceeds with high enantioretention, preserving the stereochemistry at the phosphorus center. researchgate.net

The synthesis of these valuable chiral molecules often relies on methods that can be tedious, such as using stoichiometric chiral auxiliaries or performing classical resolutions. nih.govnsf.gov Therefore, direct, highly enantioretentive methods like photochemically-induced C-P coupling represent a powerful and green strategy for accessing these compounds from halogenated precursors. researchgate.net

Advanced Applications in Functional Materials Research and Molecular Design

Precursor Design for Organic Electronic Materials

9-Bromo-10-iodophenanthrene is an exemplary precursor for the synthesis of sophisticated organic electronic materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility in creating complex, conjugated systems. nih.gov

In the design of active materials for OLEDs and OFETs, precise control over the molecular architecture is paramount to optimize charge transport and luminescence properties. This compound offers a pathway to achieve this control through sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. nih.govnih.govorganic-chemistry.org This reactivity difference allows for the selective substitution of the iodine atom first, followed by a subsequent reaction at the bromine position under different catalytic conditions. nih.gov

This stepwise functionalization enables the introduction of different molecular fragments at the 9 and 10 positions of the phenanthrene (B1679779) core, leading to the creation of unsymmetrical derivatives with tailored electronic properties. For instance, an electron-donating group can be attached at one position and an electron-accepting group at the other, resulting in a "push-pull" architecture. This intramolecular charge transfer character is highly desirable for OLED emitters and can also be beneficial for ambipolar charge transport in OFETs.

Table 1: Reactivity of Halogenated Phenanthrenes in Cross-Coupling Reactions

| Halogen Bond | Relative Reactivity | Common Coupling Reactions |

| C-I | Highest | Suzuki, Sonogashira, Heck, Stille |

| C-Br | Intermediate | Suzuki, Sonogashira, Heck, Stille |

| C-Cl | Lowest | Suzuki (with specialized catalysts), Buchwald-Hartwig |

This table illustrates the general reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which is fundamental to the use of this compound as a versatile precursor.

The energy bandgap of an organic semiconductor is a critical parameter that determines its optical and electronic properties. For applications in areas like near-infrared (NIR) OLEDs and organic photovoltaics (OPVs), materials with a low bandgap are required. Halogenation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is a recognized strategy to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) through the inductive effect of the halogen atoms.

Computational studies on halogenated phenanthrenes have shown that the introduction of halogens can lead to a reduction in the HOMO-LUMO gap. While the effect is more pronounced with heavier halogens, the presence of both bromine and iodine in this compound is expected to contribute to a lower bandgap compared to the parent phenanthrene molecule. Furthermore, the ability to selectively replace the halogens with various conjugated moieties provides a powerful tool to fine-tune the bandgap of the resulting materials. By extending the π-conjugation through cross-coupling reactions, the HOMO level can be raised and the LUMO level can be further lowered, leading to a significant reduction in the bandgap.

Supramolecular Architectures and Molecular Recognition

The presence of halogen atoms on the phenanthrene core also opens up avenues for the construction of intricate supramolecular assemblies through non-covalent interactions, particularly halogen bonding. rsc.org

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acidic donor) and a Lewis basic site. Both the bromine and iodine atoms in this compound can act as halogen bond donors. The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). This allows for the programmed self-assembly of these molecules into well-defined 2D and 3D structures. mdpi.com

By co-crystallizing this compound with suitable halogen bond acceptors (e.g., molecules with pyridyl or carboxylate groups), it is possible to create highly ordered crystalline materials. The directionality of the halogen bonds, coupled with π-π stacking interactions between the phenanthrene cores, can guide the formation of specific network topologies, such as sheets or porous frameworks. nih.gov

The concept of molecular tessellation, or tiling, at the nanoscale is a fascinating area of supramolecular chemistry. The defined geometry and directional bonding capabilities of this compound make it a candidate for forming complex and tunable surface patterns. On a suitable substrate, these molecules can self-assemble into intricate tessellations driven by a combination of halogen bonding, van der Waals forces, and substrate-molecule interactions.

Furthermore, the porous frameworks constructed from this compound can exhibit host-guest properties. The size and chemical nature of the pores can be tuned by changing the building blocks or the linkers used in the self-assembly process. These materials could potentially be used for molecular recognition, separation, or as nanoreactors.

Integration into Complex Functional Systems for Tunable Chemical Interactions and Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that allows for its integration into complex functional systems. researchgate.net This step-wise functionalization enables the construction of multifunctional molecules where different components can be introduced in a controlled sequence. nih.gov

For example, a fluorescent dye could be attached at the 9-position via a Sonogashira coupling with the iodo-group. Subsequently, a receptor for a specific analyte could be introduced at the 10-position by a Suzuki coupling with the bromo-group. The resulting molecule would be a chemosensor where the binding of the analyte to the receptor could modulate the fluorescence properties of the dye. This modular approach allows for the rational design of a wide range of functional molecular systems for applications in sensing, catalysis, and molecular machinery.

Exploration in Chemical Sensing and Optoelectronic Devices

The distinct reactivity of the carbon-bromine and carbon-iodine bonds in this compound makes it a valuable precursor for developing sophisticated materials for chemical sensing and optoelectronic applications. The differential reactivity allows for sequential and site-selective functionalization, enabling the introduction of specific moieties that can interact with analytes or modulate the material's photophysical properties.

In the context of chemical sensing, the phenanthrene backbone can be functionalized with receptor units that exhibit selective binding towards specific ions or molecules. Upon binding, the electronic properties of the phenanthrene core can be perturbed, leading to a measurable change in its fluorescence or absorption spectrum. This mechanism forms the basis for "turn-on" or "turn-off" fluorescent sensors. While specific studies on this compound as a direct sensing agent are limited, its role as a key intermediate in the synthesis of more complex sensing architectures is an active area of research.

For optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), the focus lies on tuning the emission color and efficiency of the materials. The heavy atom effect introduced by bromine and iodine can influence the intersystem crossing rates, potentially leading to phosphorescent materials which are crucial for achieving high efficiencies in OLEDs. The ability to introduce different aryl or heterocyclic groups at the 9- and 10-positions through cross-coupling reactions allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical factor in designing efficient charge-transporting and light-emitting materials.

Table 1: Potential Applications in Chemical Sensing and Optoelectronics

| Application Area | Role of this compound | Potential Advantages |

| Chemical Sensing | Precursor for functionalized phenanthrene-based sensors. | Tunable photophysical response upon analyte binding. |

| Optoelectronics (OLEDs) | Building block for emissive and charge-transport materials. | Potential for high-efficiency phosphorescence and tunable electronic properties. |

Chiroptical Materials and Helical Systems Derived from Phenanthrene Analogs

The development of chiroptical materials, which exhibit differential interaction with left- and right-circularly polarized light, is a rapidly growing field with applications in displays, optical data storage, and spintronics. The inherent chirality of helicenes, which are ortho-fused polycyclic aromatic compounds, makes them particularly attractive for such applications.

This compound serves as a strategic starting material for the synthesis of larger, helical aromatic structures. Through sequential cross-coupling reactions, the phenanthrene unit can be extended to create helically distorted molecules. The presence of the two different halogens allows for a controlled, stepwise annulation process to build up the helical framework. The resulting helical systems can exhibit strong chiroptical responses, such as high circular dichroism (CD) and circularly polarized luminescence (CPL).

The precise control over the helical structure, facilitated by the synthetic handles on the this compound precursor, is crucial for tailoring the chiroptical properties of the final material. Researchers are exploring various synthetic routes, including intramolecular and intermolecular coupling strategies, to construct novel helical systems with enhanced chiroptical performance.

Building Blocks for Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The phenanthrene scaffold can be incorporated into larger heterocyclic systems to impart desirable photophysical and electronic properties.

This compound is a versatile platform for the synthesis of a wide array of phenanthrene-fused heterocyclic compounds. The carbon-halogen bonds provide reactive sites for various cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to introduce functionalities that can subsequently undergo intramolecular cyclization to form new heterocyclic rings fused to the phenanthrene core.

This approach allows for the creation of novel nitrogen-, oxygen-, and sulfur-containing heterocyclic systems with extended π-conjugation. These new compounds are being investigated for their potential as advanced materials in a variety of fields, including as organic semiconductors, fluorescent probes, and pharmacologically active agents. The ability to selectively react one halogen over the other in this compound provides a powerful tool for the regioselective synthesis of these complex heterocyclic architectures.

Table 2: Synthetic Utility for Heterocyclic Compounds

| Reaction Type | Functional Group Introduced | Resulting Heterocycle |

| Suzuki Coupling | Aryl or vinyl groups | Precursors for further cyclization |

| Sonogashira Coupling | Alkynyl groups | Fused furans, thiophenes, or pyrroles |

| Buchwald-Hartwig Amination | Amino groups | Fused nitrogen-containing heterocycles |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

To date, the primary academic contribution related to 9-Bromo-10-iodophenanthrene is its identification and listing in chemical databases. The key challenge is the absence of foundational research. The synthesis of related compounds, such as 9-bromophenanthrene (B47481), typically involves the direct bromination of phenanthrene (B1679779). One could surmise that the synthesis of this compound might proceed from 9-bromophenanthrene via an iodination step, but without experimental validation, this remains speculative.

The lack of crystallographic data means that insights into its solid-state packing, intermolecular interactions, and the influence of the two different halogen atoms on the molecular geometry are completely unknown. Spectroscopic data, which is crucial for its identification and for understanding its electronic properties, is also not available in the public domain.

Emerging Research Avenues in Polyhalogenated Polycyclic Aromatic Hydrocarbons